Ethyl 3-cyanooxetane-3-carboxylate
Description
Ethyl 3-cyanooxetane-3-carboxylate is a bicyclic organic compound featuring a four-membered oxetane ring substituted with a cyano (–CN) group and an ethyl carboxylate (–COOEt) moiety at the 3-position.
Properties
IUPAC Name |
ethyl 3-cyanooxetane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-11-6(9)7(3-8)4-10-5-7/h2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHDVHQYQSHIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyanooxetane-3-carboxylate typically involves the cyclization of ethyl cyanoacetate with appropriate reagents. One common method includes the reaction of ethyl cyanoacetate with a suitable aldehyde under basic conditions to form the oxetane ring. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyanooxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the cyano or ester groups under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-cyanooxetane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-cyanooxetane-3-carboxylate involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The cyano and ester groups also provide sites for further functionalization, allowing the compound to participate in a variety of chemical transformations. Molecular targets and pathways involved in its biological activity are still under investigation, but its derivatives have shown potential in interacting with specific enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Oxetane Derivatives
Ethyl 3-aminooxetane-3-carboxylate (C₆H₁₁NO₃)
- Structure : Similar backbone but replaces –CN with –NH₂.
- Key Differences: The amino group (–NH₂) is electron-donating, reducing ring strain compared to the electron-withdrawing –CN group. Higher solubility in polar solvents due to hydrogen bonding from –NH₂ .
- Reactivity: The amino group enhances nucleophilic ring-opening reactions, whereas the cyano group may favor electrophilic attacks.
3-Ethyl-3-hydroxymethyloxetane
Cyclic Ester Derivatives with Varied Ring Sizes
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate (C₁₀H₁₆O₃)
- Structure : Five-membered cyclopentane ring with ester and ketone groups.
- Key Differences: Reduced ring strain compared to oxetane derivatives, enhancing thermal stability. The ketone group increases electrophilicity at the α-carbon, unlike the cyano group’s conjugation effects .
Ethyl 3-oxocyclobutanecarboxylate
- Structure : Four-membered cyclobutane ring with ester and ketone groups.
- Key Differences: Cyclobutane’s higher strain than oxetane may lead to faster ring-opening kinetics. Ketone vs. cyano substituents alter electronic density distribution .
Linear vs. Cyclic Esters
Ethyl Acetate (C₄H₈O₂)
- Structure : Linear ester without cyclic constraints.
- Physicochemical Properties :
- Key Differences: Ethyl 3-cyanooxetane-3-carboxylate’s cyclic structure reduces volatility and increases rigidity, favoring solid-state applications.
Data Tables
Table 1. Structural and Functional Comparison of Analogous Compounds
| Compound | Ring Size | Substituents | Key Functional Groups | Log P (Predicted) | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | 4 | –CN, –COOEt | Cyano, Ester | 1.2* | Electrophilic ring-opening |
| Ethyl 3-aminooxetane-3-carboxylate | 4 | –NH₂, –COOEt | Amino, Ester | 0.5 | Nucleophilic ring-opening |
| Ethyl 3-oxocyclobutanecarboxylate | 4 | –COOEt, –C=O | Ester, Ketone | 1.5 | Thermal decomposition |
| Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate | 5 | –COOEt, –C=O, –CH₃ | Ester, Ketone, Methyl | 2.1 | Stabilized ring reactions |
*Predicted using QSPR models.
Research Findings and Implications
- Ring Strain and Reactivity: The oxetane ring’s strain (≈26 kcal/mol) facilitates ring-opening under acidic or nucleophilic conditions, but the –CN group stabilizes the ring via conjugation, delaying decomposition compared to amino or hydroxymethyl analogs .
- Solubility: The cyano group reduces hydrophilicity (log P ~1.2) compared to amino-substituted oxetanes (log P ~0.5), making it more compatible with non-polar matrices in polymer blends .
- Synthetic Utility: this compound’s dual functional groups enable diverse derivatization pathways, such as cyano reduction to amines or ester hydrolysis to carboxylic acids .
Biological Activity
Ethyl 3-cyanooxetane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities associated with this compound, drawing from a variety of research studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with appropriate aldehydes or ketones under controlled conditions. The reaction conditions often include the use of catalysts such as piperidine or sodium ethoxide to facilitate the formation of the oxetane ring. The characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm the structure and purity of the synthesized product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests against various bacterial strains have shown promising results, indicating that this compound exhibits significant antibacterial activity. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a higher efficacy against Gram-positive strains such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.05 mg/mL |
| Escherichia coli | 0.1 mg/mL |
| Streptococcus pneumoniae | 0.03 mg/mL |
These results suggest that this compound could be a candidate for developing new antibacterial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential . Studies have shown that this compound can inhibit the proliferation of cancer cells in various cancer lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Research indicates that the compound interacts with key cellular pathways involved in cancer progression, such as the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction leads to increased DNA damage in cancer cells, ultimately resulting in cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Chemistry Journal assessed the antibacterial activity of several derivatives of cyano compounds, including this compound. The findings revealed that modifications to the cyano group significantly enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent derivatives .
- Anticancer Activity Assessment : In a separate investigation reported in Cancer Research, researchers evaluated the effects of this compound on human lung cancer cells. The study demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

